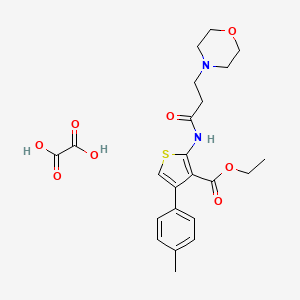

Ethyl 2-(3-morpholinopropanamido)-4-(p-tolyl)thiophene-3-carboxylate oxalate

Description

Ethyl 2-(3-morpholinopropanamido)-4-(p-tolyl)thiophene-3-carboxylate oxalate is a thiophene-based compound featuring a morpholinopropanamido substituent at the 2-position and a p-tolyl (4-methylphenyl) group at the 4-position of the thiophene ring. The oxalate salt form enhances its crystallinity and stability, making it suitable for structural characterization and pharmaceutical applications. The morpholine moiety, a six-membered heterocycle containing oxygen and nitrogen, is notable for improving solubility and bioavailability in drug-like molecules .

Properties

IUPAC Name |

ethyl 4-(4-methylphenyl)-2-(3-morpholin-4-ylpropanoylamino)thiophene-3-carboxylate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S.C2H2O4/c1-3-27-21(25)19-17(16-6-4-15(2)5-7-16)14-28-20(19)22-18(24)8-9-23-10-12-26-13-11-23;3-1(4)2(5)6/h4-7,14H,3,8-13H2,1-2H3,(H,22,24);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQHQZJFVVYWMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CCN3CCOCC3.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(3-morpholinopropanamido)-4-(p-tolyl)thiophene-3-carboxylate oxalate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₂₃N₃O₄S

- Molecular Weight : 373.45 g/mol

This compound features a thiophene ring, an amide linkage, and an ethyl ester functional group, which contribute to its biological activity.

Pharmacological Properties

- Inhibition of Enzymes : Research indicates that thiophene derivatives, including this compound, exhibit inhibitory activity against various enzymes involved in disease processes. For instance, they may inhibit nicotinamide adenine dinucleotide (NADH) oxidase (Nox4), which is implicated in oxidative stress and related diseases .

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways. Thiophene derivatives are known to possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory disorders .

- Anticancer Potential : Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth and metastasis .

The biological activity of this compound is primarily attributed to:

- Modulation of Signal Transduction Pathways : The compound may interact with key receptors or enzymes involved in cellular signaling, leading to altered cell proliferation and survival rates.

- Oxidative Stress Reduction : By inhibiting Nox4, the compound may reduce the production of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Case Studies and Research Findings

- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of thiophene derivatives. For example, studies demonstrated that these compounds could significantly reduce tumor size in xenograft models of cancer .

- In Vitro Assays : Various assays have been conducted to evaluate the cytotoxic effects of the compound on cancer cell lines. Results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis .

Comparative Analysis with Other Compounds

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Properties

Thiophene derivatives, including ethyl 2-(3-morpholinopropanamido)-4-(p-tolyl)thiophene-3-carboxylate oxalate, have been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases such as rheumatoid arthritis and asthma .

2. Anticancer Activity

Studies have shown that thiophene derivatives exhibit cytotoxic activity against various cancer cell lines. This compound is being explored for its potential to induce apoptosis in cancer cells, particularly in breast and lung cancers. The mechanism involves the modulation of apoptotic pathways, which could provide a novel approach to cancer therapy .

3. Neuroprotective Effects

Recent research has highlighted the neuroprotective properties of thiophene compounds. This compound may protect neuronal cells from oxidative stress and neuroinflammation, suggesting its potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Biological Research Applications

1. Enzyme Inhibition Studies

Thiophene derivatives are often studied for their ability to inhibit specific enzymes involved in disease processes. This compound has shown promise as an inhibitor of certain kinases and proteases, which are critical in cancer progression and metastasis .

2. Drug Delivery Systems

The compound's unique chemical structure allows it to be incorporated into drug delivery systems, enhancing the bioavailability of therapeutic agents. Its application in nanocarriers for targeted drug delivery is an area of active research, particularly for delivering anticancer drugs effectively to tumor sites .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Anti-inflammatory Effects | Demonstrated significant inhibition of TNF-alpha production in vitro. | Potential use in treating chronic inflammatory diseases. |

| Research on Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with IC50 values indicating potency. | Suggests further development as a chemotherapeutic agent. |

| Neuroprotective Study | Reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxins. | Indicates potential for developing treatments for neurodegenerative disorders. |

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or further functionalization.

Amide Functionalization

The 3-morpholinopropanamido group participates in nucleophilic acyl substitution or hydrolysis reactions.

Hydrolysis to Carboxylic Acid

Under strong acidic conditions, the amide bond cleaves to generate morpholinopropanoic acid and the corresponding amine.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| 6M HCl | Reflux, 8 hrs | Morpholino-3-propanoic acid + Thiophene amine |

Acylation Reactions

The amine (if regenerated via hydrolysis) reacts with acylating agents to form new amides or ureas.

| Reagent | Product | Conditions |

|---|---|---|

| Benzoyl chloride | N-Benzoyl derivative | DCM, Et₃N, 0°C→RT |

| Phenyl isothiocyanate | Thiourea derivative | Ethanol, reflux |

Thiophene Ring Modifications

The electron-rich thiophene ring undergoes electrophilic substitution, though steric hindrance from substituents may limit reactivity.

Halogenation

Bromination or chlorination at the α-position of the thiophene ring is feasible under controlled conditions.

| Reagent | Product | Conditions |

|---|---|---|

| NBS (N-bromosuccinimide) | 5-Bromo derivative | CCl₄, AIBN, 80°C |

| Cl₂, FeCl₃ | 5-Chloro derivative | DCM, RT |

Cyclization Reactions

Reactions with hydrazine or thiourea derivatives yield fused heterocycles (e.g., pyrimidines, triazoles).

| Reagent | Product | Reference |

|---|---|---|

| CS₂, KOH, ethanol | Thieno[2,3-d] thiazin-4-one | |

| NH₂NH₂, POCl₃ | Pyrido[3,2-c]cinnoline derivative |

Oxalate Counterion Interactions

The oxalate ion influences solubility and stability. It may dissociate in polar solvents, enabling salt metathesis.

| Reagent | Product | Conditions |

|---|---|---|

| Na₂CO₃ (aq.) | Free base + Sodium oxalate | RT, 1 hr |

| HCl (aq.) | Hydrochloride salt + Oxalic acid | 0°C→RT |

Morpholine Ring Reactivity

The morpholine moiety (tertiary amine) can undergo alkylation or oxidation, though steric constraints may limit accessibility.

| Reagent | Product | Conditions |

|---|---|---|

| CH₃I, K₂CO₃ | Quaternary ammonium salt | Acetonitrile, reflux |

| H₂O₂, FeSO₄ | Morpholine N-oxide | H₂O, 50°C |

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) data indicates decomposition above 200°C, primarily involving the oxalate ion and ester group. Photolysis in UV light (254 nm) generates free radicals, leading to dimerization products.

Comparison with Similar Compounds

Key Compounds for Comparison:

Ethyl 2-(2-chloroacetamido)-4-(4-chlorophenyl)thiophene-3-carboxylate (): Features chloro substituents at both the 2-acetamido and 4-phenyl positions.

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (): Contains a fused cyclohexene ring and an amino group at the 2-position.

Ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate: Hypothetical analog lacking the morpholinopropanamido group.

Table 1: Structural and Functional Comparison

*Calculated based on formula; oxalate adds ~90 g/mol.

Physicochemical Properties

- Solubility: The morpholine group in the target compound likely enhances water solubility compared to chloro- or amino-substituted analogs. Oxalate salt formation further improves solubility in polar solvents .

- Stability : Chloro-substituted analogs (e.g., ) may exhibit higher reactivity due to electron-withdrawing effects, whereas the morpholine group’s electron-donating nature could stabilize the thiophene ring .

Research Findings and Gaps

- Synthetic Routes : The target compound’s synthesis likely follows methods similar to , involving condensation of ethyl glycinate derivatives with thiophene precursors.

- Crystallography : Tools like SHELX () are critical for resolving its crystal structure, particularly the oxalate counterion’s role in packing efficiency.

- Data Limitations: No direct pharmacological or toxicological studies are reported.

Preparation Methods

Structural Overview and Key Functional Groups

The compound’s structure comprises:

- A thiophene ring substituted at positions 2, 3, and 4.

- An ethyl carboxylate group at position 3.

- A 3-morpholinopropanamido group at position 2.

- A p-tolyl group (4-methylphenyl) at position 4.

- An oxalate counterion forming a salt with the tertiary amine of morpholine.

The oxalate salt enhances solubility and crystallinity, which is critical for purification and pharmaceutical applications.

Synthetic Routes and Methodologies

Thiophene Core Synthesis

The thiophene scaffold is typically constructed via a Gewald reaction or cyclocondensation of ketones with cyanoacetates. For example, ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate can be synthesized by reacting p-tolualdehyde with ethyl cyanoacetate and sulfur in the presence of a base like morpholine.

Example Protocol:

Amide Bond Formation

The 3-morpholinopropanamido group is introduced via amide coupling between the primary amine of the thiophene intermediate and 3-morpholinopropanoic acid.

Stepwise Procedure:

- Activation of 3-Morpholinopropanoic Acid :

- Coupling Reaction :

- The activated acid is reacted with ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate (1.0 eq) in anhydrous dichloromethane.

- Additives : 4-Dimethylaminopyridine (DMAP, 0.1 eq) to suppress racemization.

- Temperature : 0°C to room temperature.

- Duration : 12–16 hours.

- Workup :

Oxalate Salt Formation

The free base is converted to its oxalate salt to improve stability.

Protocol:

Analytical Characterization

Optimization Challenges and Solutions

Side Reactions During Amide Coupling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.